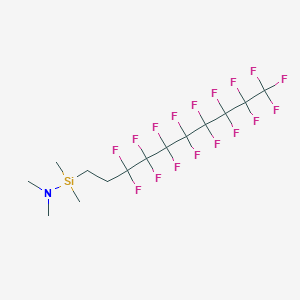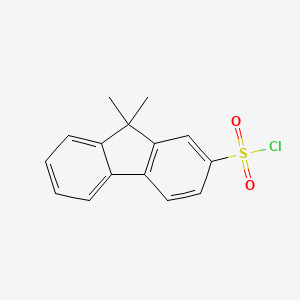
9,9-Dimethylfluorene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethylfluorene-2-sulfonyl chloride: is a chemical compound with the molecular formula C15H13ClO2S. It is a derivative of fluorene, featuring a sulfonyl chloride group at the 2-position and two methyl groups at the 9-position. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylfluorene-2-sulfonyl chloride typically involves the sulfonylation of 9,9-dimethylfluorene. A common method includes the reaction of 9,9-dimethylfluorene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is often employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,9-Dimethylfluorene-2-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Sulfonamides, sulfonate esters, or thiols.
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfhydryl compounds.
Scientific Research Applications
Chemistry: 9,9-Dimethylfluorene-2-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules, such as the introduction of sulfonyl groups into peptides or proteins. It can also be used in the development of pharmaceuticals, where sulfonyl chloride derivatives play a role in drug design and synthesis.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals, polymers, and materials science. It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9,9-Dimethylfluorene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes.
Molecular Targets and Pathways: In biological systems, the sulfonyl chloride group can modify amino acids, peptides, or proteins by forming covalent bonds with nucleophilic residues such as lysine or cysteine. This modification can alter the function or activity of the biomolecules, making it useful in biochemical research and drug development.
Comparison with Similar Compounds
9-Fluorenylmethanesulfonyl Chloride: Another sulfonyl chloride derivative of fluorene, but with a different substitution pattern.
9,9-Dimethylfluorene-2-sulfonic Acid: The oxidized form of 9,9-Dimethylfluorene-2-sulfonyl chloride.
Fluorene-2-sulfonyl Chloride: A simpler sulfonyl chloride derivative without the methyl groups at the 9-position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 9-position, which can influence its reactivity and steric properties. This makes it distinct from other fluorene-based sulfonyl chlorides and can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
9,9-dimethylfluorene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)19(16,17)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHCVZIIZDJYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)
![methyl 4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate](/img/structure/B2740801.png)
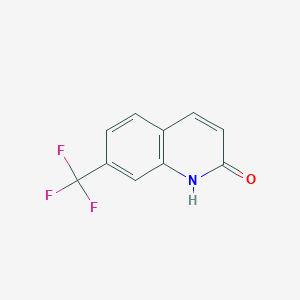
![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)
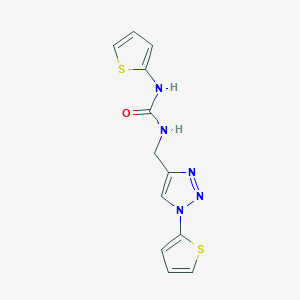
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide](/img/structure/B2740808.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)
![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2740811.png)
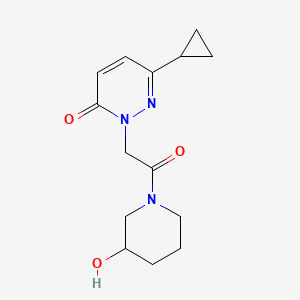
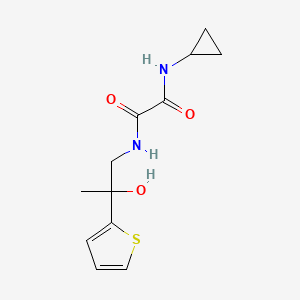
![3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2740819.png)

